An In-depth Technical Guide to the Core Mechanisms of Action: MG149
An In-depth Technical Guide to the Core Mechanisms of Action: MG149
A Note on Nomenclature: Initial analysis reveals that the designation "MG 149" can refer to two distinct chemical entities in scientific literature. To ensure clarity and comprehensively address the topic, this guide will detail the mechanism of action for both compounds:
-
Part 1: MG149, the Histone Acetyltransferase (HAT) Inhibitor
-
Part 2: VVZ-149 (Opiranserin), the Dual GlyT2 and 5-HT2A Antagonist
Part 1: MG149 - A Selective Histone Acetyltransferase Inhibitor
Core Mechanism of Action
MG149 is a 6-alkylsalicylate derivative that functions as a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8).[1][2][3] Its inhibitory action is achieved by targeting the acetyl-CoA binding site of these enzymes.[1] By competitively binding to this site, MG149 prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, thereby modulating gene expression and other cellular processes regulated by histone acetylation.[2] Furthermore, MG149 has been shown to inhibit the p53 and NF-κB signaling pathways.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency of MG149 against various histone acetyltransferases has been quantified through in vitro enzymatic assays.
| Target Enzyme | IC50 Value (μM) | Ki Value (μM) | Notes |
| Tip60 (KAT5) | 74[1][2] | - | Selective inhibition. |
| MOF (KAT8) | 47[1][2] | 39 ± 7.7[4] | Potent inhibition. |
| PCAF | >200[2] | - | Little to no inhibitory activity. |
| p300 | >200[2] | - | Little to no inhibitory activity. |
Signaling Pathways
MG149's mechanism of action extends to the modulation of key cellular signaling pathways, primarily through the inhibition of histone acetyltransferases that regulate the activity of transcription factors.
MG149 has been reported to inhibit the NF-κB and p53 pathways.[1] The acetylation of p53 and the p65 subunit of NF-κB by HATs like Tip60 and p300 is a critical step in their activation. By inhibiting these HATs, MG149 can prevent the acetylation required for their full transcriptional activity, leading to a downstream reduction in the expression of their target genes, which are often involved in inflammation and apoptosis.
Experimental Protocols
This protocol outlines a general method for determining the IC50 values of MG149 against specific HATs.
-
Reagents and Materials:
-
Recombinant human Tip60 or MOF enzyme.
-
Histone H4 peptide substrate.
-
[1-14C]-labeled Acetyl-Coenzyme A.
-
MG149 dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Scintillation cocktail and vials.
-
Filter paper.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H4 peptide, and the respective HAT enzyme in a microtiter plate.
-
Add varying concentrations of MG149 to the wells. Include a control with solvent only.
-
Initiate the reaction by adding [1-14C]-Acetyl-CoA.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Spot the reaction mixtures onto filter paper to capture the histone peptides.
-
Wash the filter paper to remove unincorporated [1-14C]-Acetyl-CoA.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT activity for each MG149 concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the MG149 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol describes a general method to assess the effect of MG149 on the NF-κB pathway by measuring the levels of key proteins.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat the cells with MG149 at various concentrations for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period before harvesting.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated p65 to total p65 and the loading control to determine the effect of MG149 on NF-κB activation.
-
Part 2: VVZ-149 (Opiranserin) - A Dual Glycine Transporter 2 (GlyT2) and Serotonin 2A (5-HT2A) Receptor Antagonist
Core Mechanism of Action
VVZ-149, also known as Opiranserin, is a non-opioid analgesic with a novel dual mechanism of action. It functions as an antagonist of both the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[5][6][7] Additionally, it exhibits antagonistic activity at the P2X3 receptor.[6][8] This multi-target engagement is believed to contribute to its analgesic effects, particularly in the context of postoperative pain, by modulating nociceptive signaling at different levels of the nervous system.[5][7]
Quantitative Data: Inhibitory and Antagonistic Activity
The potency of VVZ-149 at its molecular targets has been determined through in vitro assays.
| Target | IC50 Value (μM) | Notes |
| Glycine Transporter 2 (GlyT2) | 0.86[6][8] | Inhibition of glycine reuptake. |
| Serotonin 2A (5-HT2A) Receptor | 1.3[6][8] | Antagonism of serotonin signaling. |
| P2X3 Receptor | 0.87[6][8] | Antagonism of ATP-gated ion channel. |
Clinical studies have provided quantitative data on the analgesic efficacy of VVZ-149.
| Clinical Outcome | Result | Study Population |
| Reduction in Pain Intensity | Statistically significant at 4 hours post-emergence (P < .05)[7] | Patients undergoing laparoscopic and robotic-laparoscopic gastrectomy[7] |
| 24-hour Opioid Consumption Reduction | 29.5% reduction[7] | Patients undergoing laparoscopic and robotic-laparoscopic gastrectomy[7] |
| 24-hour Opioid Consumption Reduction (Rescued Subgroup) | 32.6% reduction[7] | Patients requiring early rescue medication[7] |
Signaling Pathways
VVZ-149's analgesic effect is mediated through the simultaneous modulation of glycinergic and serotonergic signaling pathways in the central nervous system.
By inhibiting GlyT2 in the spinal cord, VVZ-149 increases the concentration of glycine in the synaptic cleft. Glycine is a major inhibitory neurotransmitter in the spinal cord, and its enhanced signaling at glycine receptors on nociceptive neurons leads to hyperpolarization and a reduction in the transmission of pain signals. Concurrently, antagonism of 5-HT2A receptors, which are Gq-coupled receptors, in the brain can modulate the affective and emotional components of pain. Activation of 5-HT2A receptors is often associated with pro-nociceptive effects, and their blockade by VVZ-149 can contribute to its overall analgesic profile.
Experimental Protocols
This protocol is a summary of the methodology used in a clinical trial evaluating the efficacy and safety of VVZ-149 for postoperative pain.[7]
-
Study Design:
-
Randomized, parallel-group, double-blind, placebo-controlled trial.
-
-
Patient Population:
-
Sixty patients undergoing laparoscopic and robotic-laparoscopic gastrectomy.
-
-
Intervention:
-
Patients were randomly assigned to receive either VVZ-149 Injections or a placebo.
-
The drug was administered as a 10-hour intravenous infusion.
-
The infusion was initiated approximately 1 hour before the completion of surgical suturing.
-
-
Outcome Measures:
-
Primary Outcomes:
-
Pain intensity, assessed using a validated pain scale (e.g., Visual Analog Scale or Numeric Rating Scale) at various time points post-surgery.
-
Total opioid consumption via patient-controlled analgesia (PCA) and rescue analgesia over a 24-hour period.
-
-
Secondary Outcomes:
-
Number of demands for PCA.
-
Incidence of adverse events.
-
-
-
Statistical Analysis:
-
Comparison of pain intensity scores between the VVZ-149 and placebo groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Comparison of total opioid consumption between the two groups.
-
Subgroup analysis for patients requiring early rescue medication.
-
A p-value of less than 0.05 was considered statistically significant.
-
This protocol describes a general approach to determine the IC50 values of VVZ-149 for its targets.
-
Reagents and Materials:
-
Cell lines expressing human GlyT2 or 5-HT2A receptors.
-
Radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]-ketanserin) or a radiolabeled substrate for GlyT2 (e.g., [3H]-glycine).
-
VVZ-149 at various concentrations.
-
Cell culture medium and buffers.
-
Scintillation counter or other appropriate detection system.
-
-
Procedure for 5-HT2A Receptor Binding Assay:
-
Incubate cell membranes expressing the 5-HT2A receptor with the radiolabeled ligand in the presence of varying concentrations of VVZ-149.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes.
-
-
Procedure for GlyT2 Uptake Assay:
-
Plate cells expressing GlyT2 in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of VVZ-149.
-
Add the radiolabeled glycine and incubate for a short period to allow for uptake.
-
Wash the cells to remove extracellular radiolabeled glycine.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding (for the receptor assay) or uptake (for the transporter assay) at each concentration of VVZ-149 relative to a control without the compound.
-
Plot the percentage of inhibition against the logarithm of the VVZ-149 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MG149 | Tip60 (KAT5) inhibitor | Probechem Biochemicals [probechem.com]
- 4. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetic Characteristics of a Novel Nonopioid Analgesic, VVZ-149 Injections in Healthy Volunteers: A First-in-Class, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of VVZ-149, a Novel Analgesic Molecule, in the Affective Component of Pain: Results from an Exploratory Proof-of-Concept Study of Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opiranserin - Wikipedia [en.wikipedia.org]
